Regioisomeric Differentiation: 2‑(3‑Aminophenyl) vs. 3‑(4‑Aminophenyl) Substitution on Piperidine
Tert‑butyl 2‑(3‑aminophenyl)piperidine‑1‑carboxylate differs from the Niraparib key intermediate tert‑butyl 3‑(4‑aminophenyl)piperidine‑1‑carboxylate in both the position of the aryl substituent on the piperidine ring (C‑2 vs. C‑3) and the position of the amino group on the phenyl ring (meta vs. para). These structural differences produce distinct chromatographic retention times and mass fragmentation patterns, enabling unambiguous identification when the compound is used as an impurity reference standard . In the patented Niraparib process, the para‑amino C‑3 isomer is the sole productive intermediate; the meta‑amino C‑2 isomer would lead to a structurally different final product and is therefore quantitatively controlled as a process‑related impurity .
| Evidence Dimension | Regioisomeric identity (chromatographic and synthetic orthogonality) |
|---|---|
| Target Compound Data | 2‑(3‑aminophenyl) substitution on piperidine‑1‑carboxylate (CAS 908334‑27‑0) |
| Comparator Or Baseline | 3‑(4‑aminophenyl) substitution (CAS 1171197‑20‑8, the productive Niraparib intermediate) |
| Quantified Difference | Orthogonal synthetic outcome: C‑2/meta substitution yields a Niraparib‑distinct scaffold; C‑3/para substitution is the required Niraparib precursor (qualitative structural divergence) |
| Conditions | Synthetic pathway defined in US Patent 10,927,077; impurity profiling under ICH Q3A guidelines |
Why This Matters
The specific regioisomeric identity is non‑negotiable for synthetic pathway fidelity and for meeting regulatory requirements for known‑impurity reference standards in ANDA/DMF submissions.
- [1] US Patent 10,927,077 (filed Oct 12, 2018, issued Feb 23, 2021). Process for preparing intermediate of anti‑tumor drug niraparib and intermediate thereof. Explicitly names tert‑butyl (S)‑3‑(4‑aminophenyl)piperidin‑1‑carboxylate as the required intermediate, confirming that the 2‑(3‑aminophenyl) isomer is not a productive intermediate. View Source
